N-(2-Methoxyethyl)alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

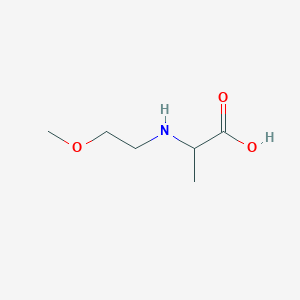

2-[(2-Methoxyethyl)amino]propanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of propanoic acid, featuring an amino group substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methoxyethyl)amino]propanoic acid typically involves the reaction of propanoic acid derivatives with 2-methoxyethylamine. One common method is the amidation reaction, where propanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of 2-methoxyethylamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of 2-[(2-methoxyethyl)amino]propanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methoxyethyl)amino]propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

2-[(2-Methoxyethyl)amino]propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

- 2-Amino-3-methoxypropanoic acid

- 2-(2-Hydroxyethyl)amino]propanoic acid

- 2-(2-Ethoxyethyl)amino]propanoic acid

Comparison: Compared to these similar compounds, 2-[(2-methoxyethyl)amino]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methoxyethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Biological Activity

N-(2-Methoxyethyl)alanine is a derivative of alanine that incorporates a methoxyethyl group, which may influence its biological activity. This compound has garnered interest due to its potential applications in pharmaceuticals and biochemistry. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : C7H15NO3

- Molecular Weight : 159.20 g/mol

- Density : Approximately 1.0 g/cm³

- Boiling Point : Not specified in available literature

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes within the body. Preliminary studies suggest that it may modulate signaling pathways involved in cellular metabolism and oxidative stress responses.

- Enzyme Interaction : The compound has been shown to bind to certain enzymes, potentially altering their activity and function.

- Signaling Pathways : It may affect the phosphorylation status of various proteins, thereby influencing key signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

The beta-alanine component of this compound is known for its role in neurotransmission. Compounds with similar structures have been associated with neuroprotective effects, indicating potential applications in treating neurodegenerative diseases . Further research is needed to establish the extent of these effects for this compound specifically.

Study 1: Interaction with Biological Targets

In a study examining the binding affinity of various compounds to biological targets, it was found that derivatives similar to this compound showed promising results in interacting with receptors involved in inflammatory pathways . These interactions suggest potential therapeutic applications in managing inflammatory conditions.

Study 2: Cytotoxicity Testing

Cytotoxicity assays conducted on cell lines have indicated that compounds related to this compound exhibit varying degrees of cytotoxic effects against cancer cell lines . For example, certain derivatives demonstrated significant cytotoxicity against HeLa and MCF-7 cells, suggesting a need for further investigation into the compound's potential as an anticancer agent.

Summary Table of Biological Activities

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(2-methoxyethylamino)propanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-5(6(8)9)7-3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

ORLILEMRVCDWKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.